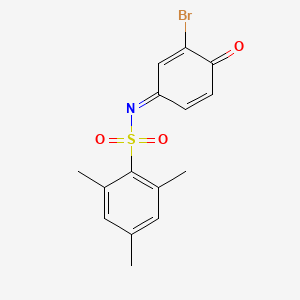![molecular formula C16H10ClF3N2O2 B3017020 5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-34-5](/img/structure/B3017020.png)
5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. The presence of a trifluoromethyl group and a chlorophenoxy moiety suggests potential for significant biological activity, possibly including antioxidant properties as indicated by related compounds .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves the reaction of hydrazides with carbon disulfide and potassium hydroxide to form the oxadiazole ring . For instance, the synthesis of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol involves esterification, hydrazinolysis, and cyclization steps starting from 4-chlorophenoxyacetic acid . The synthesis of difluoromethylene-containing oxadiazoles has been achieved through reactions with unsaturated compounds initiated by sodium dithionite . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of substituents like the trifluoromethyl group can significantly influence the electronic properties of the molecule, as seen in the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups . The structure of these compounds is typically confirmed using techniques such as mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including substitution and cyclization. For example, the reaction of 5-amino-3-benzoyl-1,2,4-oxadiazole derivatives with acids can lead to rearrangement or hydrolysis depending on the solvent used . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative groups such as chloro and trifluoromethyl can affect the compound's polarity, solubility, and reactivity. The compound's antioxidant activity can be assessed using various in vitro assays, as demonstrated by the related compound 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, which showed significant radical scavenging activity . The binding affinity to protein targets can be investigated using computational docking studies, providing insights into the potential biological mechanisms of action .
科学的研究の応用
Synthesis and Pharmacological Evaluation : The compound has been synthesized and evaluated for its pharmacological properties. It exhibits potential as an anti-bacterial agent against both gram-negative and gram-positive bacteria and moderate inhibitory activity against the α-chymotrypsin enzyme. Notably, one of its derivatives demonstrated significant anti-bacterial activity compared to the standard ciprofloxacin against various bacterial strains (Siddiqui et al., 2014).
Antioxidant Potential : The compound, due to the presence of an –SH group, has been found to have significant reducing potential, translating into antioxidant activity. It showed promising results in various antioxidant assays and demonstrated binding to oxidative stress-related protein targets (Shehzadi et al., 2018).
Anti-Cancer and Anti-Diabetic Applications : Derivatives of the compound have been synthesized and investigated for their anti-cancer and anti-diabetic properties. These derivatives have shown potential as candidates for anti-cancer and anti-diabetic agents, exhibiting in vitro cytotoxic efficacy against cancer cell lines and significant anti-diabetic activity in a Drosophila melanogaster model (Shankara et al., 2022).
Antibacterial Activity : Some derivatives of the compound have been synthesized and tested for their antibacterial activity. These derivatives showed promising antibacterial activities, with one particular compound exhibiting significant activity against various bacterial strains (Rai et al., 2010).
Potential Anticancer Agents : Novel synthesized compounds with structures related to 1,2,4-oxadiazole, including the target compound, have shown remarkable anti-breast cancer activity while maintaining minimal cardiotoxicity. This suggests their potential as anticancer agents with reduced side effects (Afsharirad et al., 2020).
Antifungal Evaluation : Mannich bases bearing a 1,3,4-oxadiazoline ring system, related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited promising antimicrobial activities (JagadeeshPrasad et al., 2015).
特性
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-12-4-6-13(7-5-12)23-9-14-21-15(22-24-14)10-2-1-3-11(8-10)16(18,19)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOLEERDCXCMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)
![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)
![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)


![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3016949.png)

![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)
![[1-(4-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3016959.png)
![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)